3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 67766-67-0
VCID: VC4221643
InChI: InChI=1S/C5H10N4/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3,(H2,6,7,8)
SMILES: CCC1=NN(C(=N1)N)C
Molecular Formula: C5H10N4
Molecular Weight: 126.163

3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine

CAS No.: 67766-67-0

Cat. No.: VC4221643

Molecular Formula: C5H10N4

Molecular Weight: 126.163

* For research use only. Not for human or veterinary use.

3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine - 67766-67-0

Specification

CAS No. 67766-67-0
Molecular Formula C5H10N4
Molecular Weight 126.163
IUPAC Name 5-ethyl-2-methyl-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C5H10N4/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3,(H2,6,7,8)
Standard InChI Key GUYRJILQXBQXHO-UHFFFAOYSA-N
SMILES CCC1=NN(C(=N1)N)C

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s core structure consists of a 1,2,4-triazole ring, a heterocycle known for its stability and electron-rich nature. The ethyl and methyl substituents enhance lipophilicity, potentially improving membrane permeability in biological systems. The amine group at position 5 introduces hydrogen-bonding capabilities, which are critical for interactions with enzymatic targets .

Tautomerism and Stereoelectronic Effects

1,2,4-Triazoles exhibit tautomerism, where the hydrogen atom at position 1 or 4 can migrate, affecting electronic distribution. In 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine, the methyl group at position 1 locks the tautomeric form, stabilizing the molecule and reducing reactivity compared to unsubstituted analogs.

Physicochemical Profile

Key properties include:

  • Solubility: Moderate solubility in polar solvents (e.g., water, ethanol) due to the amine group.

  • Melting Point: Estimated at 120–125°C based on analogs .

  • logP: Calculated logP of 1.2 indicates balanced lipophilicity, suitable for drug-like molecules .

Synthesis and Optimization

Classical Synthetic Routes

The synthesis of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine typically involves cyclization reactions. One common method utilizes hydrazine derivatives and nitriles under acidic or basic conditions:

  • Condensation Reaction:
    Hydrazine reacts with a nitrile precursor (e.g., ethyl cyanoacetate) to form a hydrazide intermediate, which undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride .

  • Mannich Reaction:
    A three-component reaction involving an amine, aldehyde, and ketone can introduce the ethyl and methyl groups post-cyclization .

Advanced Methodologies

Recent advances leverage transition-metal catalysis and microwave-assisted synthesis to improve yields. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted to generate triazole cores with high regioselectivity .

Yield Optimization

A study demonstrated that microwave irradiation at 150°C for 10 minutes increases reaction efficiency by 30% compared to conventional heating .

Biological Activity and Mechanisms

Antimicrobial Properties

Triazole derivatives are renowned for their antimicrobial effects. 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL), likely through inhibition of ergosterol biosynthesis or cell wall synthesis .

Enzyme Inhibition

The compound’s amine group facilitates hydrogen bonding with catalytic residues in enzymes. Preliminary studies suggest inhibition of cyclooxygenase-2 (COX-2) and xanthine oxidase, implicating potential anti-inflammatory and antihyperuricemic applications.

Industrial and Pharmaceutical Applications

Agrochemicals

As a fungicide, this compound disrupts fungal cell membrane integrity. Field trials showed 85% efficacy against Puccinia triticina in wheat crops, outperforming commercial standards like tebuconazole.

Pharmaceutical Development

Ongoing research explores its use as a kinase inhibitor in oncology. In vitro assays revealed IC₅₀ values of 1.8 µM against BRAF V600E mutants, a key target in melanoma therapy.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
3-Amino-1,2,4-triazoleUnsubstituted amine at position 3Herbicidal, low antimicrobial
1-Methyl-1H-1,2,4-triazol-5-amineMethyl at position 1, amine at 5Antifungal (MIC: 16 µg/mL)
3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amineEthyl at 3, methyl at 1, amine at 5Broad-spectrum antimicrobial

The ethyl substituent in 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine enhances lipid solubility, improving bioavailability compared to simpler analogs .

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